molecular formula C15H12BrNO B4409256 3-benzyl-5-bromo-1,3-dihydro-2H-indol-2-one

3-benzyl-5-bromo-1,3-dihydro-2H-indol-2-one

Cat. No. B4409256
M. Wt: 302.16 g/mol
InChI Key: FENNDDWPHIOHBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-5-bromo-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the class of indole derivatives. It has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Mechanism of Action

The mechanism of action of 3-benzyl-5-bromo-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that this compound may exert its anticancer activity through the induction of apoptosis, inhibition of cell proliferation, and disruption of the cell cycle. Additionally, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxic activity against cancer cells in vitro. However, its effects on normal cells and tissues are not well understood. It has been suggested that this compound may have potential toxic effects on the liver and kidneys, as well as on the cardiovascular system.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-benzyl-5-bromo-1,3-dihydro-2H-indol-2-one in lab experiments is its potential anticancer activity. This compound may be useful for the development of new anticancer drugs. Additionally, it has potential applications in materials science and organic synthesis. However, one of the limitations of using this compound is its potential toxicity to normal cells and tissues. Careful consideration should be given to its use in lab experiments.

Future Directions

There are several future directions for the study of 3-benzyl-5-bromo-1,3-dihydro-2H-indol-2-one. One direction is the further investigation of its potential applications in medicinal chemistry, particularly as an anticancer agent. Additional studies are needed to fully understand its mechanism of action and its effects on normal cells and tissues. Another direction is the development of new methods for the synthesis of this compound. Finally, this compound may have potential applications in materials science and organic synthesis, and further studies in these areas are warranted.

Scientific Research Applications

3-benzyl-5-bromo-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions. It has also been studied for its potential applications in organic synthesis and materials science.

properties

IUPAC Name

3-benzyl-5-bromo-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c16-11-6-7-14-12(9-11)13(15(18)17-14)8-10-4-2-1-3-5-10/h1-7,9,13H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENNDDWPHIOHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C3=C(C=CC(=C3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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